molecular formula C12H11ClF4N2O B5364498 1-acetyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine

1-acetyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine

Cat. No. B5364498
M. Wt: 310.67 g/mol
InChI Key: PHTSEDKBEHOHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine, also known as AC-260584, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. AC-260584 is a selective agonist of the serotonin 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and anxiety.

Mechanism of Action

1-acetyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine exerts its effects by selectively activating the serotonin 5-HT1B and 5-HT2C receptors. These receptors are G protein-coupled receptors that are widely distributed in the central nervous system. Activation of these receptors leads to the inhibition of adenylate cyclase activity, resulting in decreased cAMP levels and subsequent changes in intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various experimental models. Studies have demonstrated that this compound can increase the release of serotonin in certain brain regions, leading to changes in mood and behavior. It has also been shown to enhance the release of dopamine and norepinephrine in some brain regions, suggesting that it may have potential applications in the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-acetyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine in scientific research is its selectivity for the serotonin 5-HT1B and 5-HT2C receptors. This allows researchers to investigate the specific effects of serotonin receptor activation on various physiological and behavioral processes. However, one of the limitations of using this compound is that it may not fully replicate the effects of endogenous serotonin on these receptors, as it is a synthetic compound that may have different pharmacokinetic properties.

Future Directions

There are several potential future directions for research on 1-acetyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of depression and anxiety disorders. Studies have shown that activation of the serotonin 5-HT1B and 5-HT2C receptors can have antidepressant and anxiolytic effects, suggesting that this compound may have potential as a novel antidepressant or anxiolytic agent.
Another potential future direction is the investigation of the effects of this compound on other physiological processes, such as appetite regulation and pain perception. Studies have shown that serotonin receptors are involved in the regulation of these processes, and this compound may have potential applications in these areas as well.
Overall, this compound is a promising compound for scientific research, with potential applications in a variety of physiological and pathological processes. Further research is needed to fully understand the effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-acetyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine involves several steps, starting with the reaction of 4-chloro-2,3,5,6-tetrafluoroaniline with acetyl chloride to form N-acetyl-4-chloro-2,3,5,6-tetrafluoroaniline. This intermediate is then reacted with piperazine in the presence of a base to yield this compound.

Scientific Research Applications

1-acetyl-4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine has been used extensively in scientific research to investigate the role of serotonin receptors in various physiological and pathological processes. Studies have shown that this compound can modulate the activity of serotonin receptors in the central nervous system, leading to changes in behavior, mood, and appetite. It has also been used to study the effects of serotonin receptor activation on the release of other neurotransmitters, such as dopamine and norepinephrine.

properties

IUPAC Name

1-[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF4N2O/c1-6(20)18-2-4-19(5-3-18)12-10(16)8(14)7(13)9(15)11(12)17/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTSEDKBEHOHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C(=C(C(=C2F)F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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